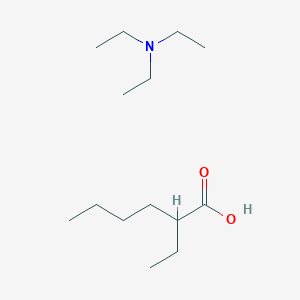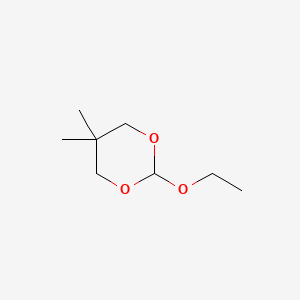
Orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester is a chemical compound known for its unique structure and properties It belongs to the class of ortho esters, which are characterized by having three alkoxy groups attached to a central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester typically involves the reaction of ketene dimethyl acetal with primary, secondary, or electron-deficient tertiary alcohols. This reaction proceeds rapidly without the need for catalysts and under solvent-free conditions . The reaction conditions are mild, making it an attractive method for the preparation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where one of the alkoxy groups is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and controlled environments .
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohols, and substituted ortho esters. These products are valuable intermediates in organic synthesis and have various applications in the chemical industry.
Applications De Recherche Scientifique
Orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of acetals and ketals.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester exerts its effects involves the interaction of its alkoxy groups with various molecular targets. These interactions can lead to the formation of stable intermediates or transition states, facilitating the desired chemical transformations. The pathways involved depend on the specific reaction and conditions employed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl orthoformate: A simpler ortho ester with three methoxy groups attached to the central carbon atom.
Triethyl orthoformate: Similar to trimethyl orthoformate but with ethoxy groups instead of methoxy groups.
Triethyl orthoacetate: An ortho ester with an additional methyl group on the central carbon atom.
Uniqueness
Orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester is unique due to its cyclic structure and the presence of the 2,2-dimethyltrimethylene group. This structural feature imparts distinct reactivity and properties compared to other ortho esters, making it valuable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
5783-79-9 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
2-ethoxy-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O3/c1-4-9-7-10-5-8(2,3)6-11-7/h7H,4-6H2,1-3H3 |
Clé InChI |
CAZKQJIGXMPMIL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1OCC(CO1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


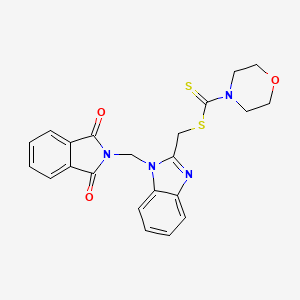
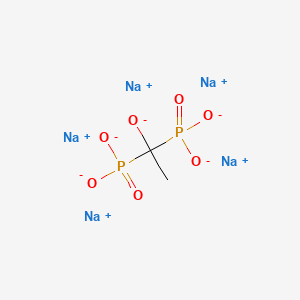



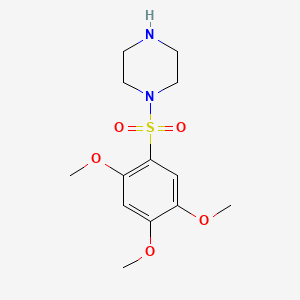
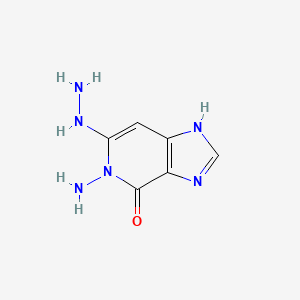
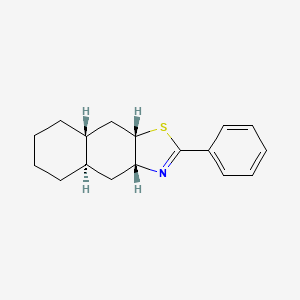
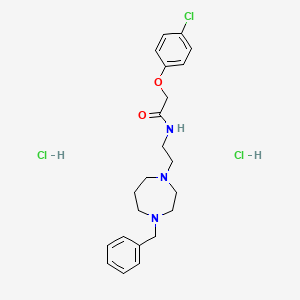

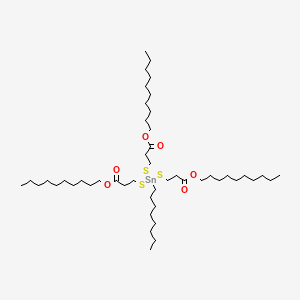

![5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine](/img/structure/B12707963.png)
